molecular formula C9H6N2O3 B189532 5-Nitroquinoline 1-oxide CAS No. 7613-19-6

5-Nitroquinoline 1-oxide

Cat. No. B189532
CAS RN: 7613-19-6
M. Wt: 190.16 g/mol
InChI Key: CMZRGZILWKLDMH-UHFFFAOYSA-N
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Description

5-Nitroquinoline 1-oxide is a quinoline derivative . It is a tumorigenic compound used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair .


Synthesis Analysis

The synthesis of 5-Nitroquinoline 1-oxide involves a wide range of synthesis protocols. For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 5-Nitroquinoline 1-oxide is C9H6N2O3 . The molecular weight is 190.1555 . The IUPAC Standard InChI is InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H .


Chemical Reactions Analysis

5-Nitroquinoline 1-oxide reacts with strong oxidizing agents . It belongs to the reactive groups of Hydrocarbons, Aromatic Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic Oxidizing Agents, Weak .


Physical And Chemical Properties Analysis

5-Nitroquinoline 1-oxide is a solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

  • DNA Interaction and Preference : 4-Nitroquinoline 1-oxide (NQO) interacts with deoxyribonucleotides, showing a preference for the guanine residue in DNA, which is consistent with its known mutagenic properties (Winkle & Tinoco, 1977).

  • Clastogenicity and Mutagenicity : 4NQO is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties. Its effectiveness varies depending on cell type, cytotoxicity, exposure duration, and p53 proficiency (Brüsehafer et al., 2015).

  • Experimental Oral Carcinogenesis : 4NQO is employed to induce squamous cell carcinoma in the palatal mucosa of rats, serving as a model for studying the progression from premalignant to malignant oral lesions (Nauta et al., 1996).

  • Strand Breakage and Repair in DNA : 4NQO causes both single- and double-strand breaks in DNA, with the ability of cells to repair these breaks upon removal of the carcinogen (Andoh & Ide, 1972).

  • Carcinogenesis Models for Oral Cancer : The mouse model of 4NQO-induced oral carcinogenesis has been developed for evaluating molecular-targeted prevention and treatment of oral cancer (Vitale-Cross et al., 2009).

  • Carcinogen-Protein Complex Breakage : 4NQO and its derivatives have been studied for their effects on the scission of proteins linking DNA in cultured mouse fibroblasts, showing correlation with carcinogenic potency (Andoh et al., 1975).

  • Mutagenic Spectrum Characterization : 4NQO induces mutations in bacteria, fungi, and animals, making it a useful tool for genetic screens and studies of DNA damage and repair (Downes et al., 2014).

  • DNA Damage and Repair in Tissues : The capacity of 4NQO to damage DNA in different rat tissues (liver, lung, and kidney) and the subsequent DNA repair capability of these tissues have been examined (Cox & Irving, 1975).

  • Genomic Instability in Carcinogenesis : 4NQO-induced rat tongue carcinogenesis model reveals that genomic instability in non-neoplastic oral mucosa cells can predict the risk and progression of oral cancer (Ribeiro et al., 2004).

  • Mutational Spectrum in Single Stranded DNA : The mutagenic spectrum of 4NQO in single stranded DNA is characterized by guanine to pyrimidine transversions, providing insights into the mutagenesis mechanisms of this carcinogen (Fronza et al., 1992).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

5-Nitroquinoline 1-oxide is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It induces DNA lesions usually corrected by nucleotide excision repair . Future research may focus on its potential applications in cancer treatment and prevention.

properties

IUPAC Name

5-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRGZILWKLDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226992
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoline 1-oxide

CAS RN

7613-19-6
Record name 5-Nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7613-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.5 g (146 mmol) of 5-nitroquinoline in 544 ml of acetic acid and 272 ml of 30% aqueous H2O2 solution are heated for 100 minutes to 62-69° C. The reaction mixture is poured onto saturated NaCl solution and extracted with ethyl acetate. The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene. Column chromatography on silica gel with ethyl acetate-MeOH yields 12.3 g of the product as a yellow solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
T Andoh, T Ide, M Saito, Y Kawazoe - Cancer Research, 1975 - AACR
The effects of a number of 4-nitroquinoline 1-oxide and 4-nitropyridine 1-oxide derivatives, with varying carcinogenic potencies, on the scission of proteins linking DNA were studied in …
Number of citations: 14 aacrjournals.org
S Ökten, CC ERSANLI, O Çakmak - Cumhuriyet Science Journal, 2018 - dergipark.org.tr
… 6-bromo-5-nitroquinoline-1-oxide under a mild reaction condition … The crystal structure of 6-bromo-5-nitroquinoline-1-oxide, … of 6-bromo-5-nitroquinoline-1-oxide (3) was investigated by …
Number of citations: 3 dergipark.org.tr
T OKAMOTO, H TAKAHASHI - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… 5—Nitroquinoline 1—oxide gave 5-methoxyqui— noline-6-carbonitrile 1-oxide (XIII) and 7-aminoisoxazolo[3,4-quuinoline 1—oxide (XIV),whereas B-nitroquinoline l-oxide gave methyl 5…
Number of citations: 11 www.jstage.jst.go.jp
N Kataoka, A Imamura, Y Kawazoe… - Chemical and …, 1966 - jstage.jst.go.jp
Results Photodegradation of Substituted 4-Nitr0quinoline l—Oxides All 4—NQO derivatives examined (listed in group A of Table ll), except for 3—methy1—4—NQO and 4, 8—dinitro~ …
Number of citations: 10 www.jstage.jst.go.jp
DY Pobedinskaya, OP Demidov, EK Avakyan… - Chemistry of …, 2023 - Springer
(3a) with a total yield of 50%(Scheme 1). Thus, at the first step, the nucleophile adds at the ortho and para positions with respect to the NO2 group, followed by oxidative aromatization of …
Number of citations: 0 link.springer.com
M NISHIKAWA, S SAEKI, M HAMANA… - Chemical and …, 1980 - jstage.jst.go.jp
… The NMR spectrum clearly showed that this was a mixture of 2—(2methyl—2-nitr0propyl)— and 2-(2-methy1-1—propeny1)-5-nitroquinoline 1-oxide (10b and 11b). The ratio of 10h to …
Number of citations: 13 www.jstage.jst.go.jp
Y KAWAZOE - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… Reduction of S-Nitroquinoline 1-0xide i) Catalytic Reduction: An EtOH solution of 200 mg of 5—nitroquinoline 1—oxide (XIX) was hydrogenated catalytically over 100 mg of 5% PdeC. …
Number of citations: 15 www.jstage.jst.go.jp
M HAMANA, S KUMADAKI - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… I From the reaction of 5-nitroquinoline 1—oxide (XXVI), ethyl N—(5-nitro—8—quinoly1)car— ‘bamate (XXVII), 2-ethoxy—5—nitroquinoline (XXVIII) and 5—nitrocarbostyril (XXIX) were …
Number of citations: 13 www.jstage.jst.go.jp
RT Coutts, KW Hindmarsh… - Canadian Journal of …, 1970 - cdnsciencepub.com
… of Ohta and Ochiai made it imperative that the authenticity of the 4-nitroquinoline 1-oxide used in the lead tetraacetate reaction be established, especially as 5-nitroquinoline 1-oxide …
Number of citations: 17 cdnsciencepub.com
O Çakmak, S Öktenb, D Alımlıc, A Saddiqad… - arkat-usa.org
… (125 MHz, CDCl3) of 6-bromo-5-nitroquinoline-1-oxide (23) … (500 MHz, CDCl3) of 6-bromo-5-nitroquinoline-1-oxide (25) … (125 MHz, CDCl3) of 6-bromo-5-nitroquinoline-1-oxide (23) …
Number of citations: 3 www.arkat-usa.org

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